1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL
Overview
Description
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL is a compound with the molecular formula C17H20N2O and a molecular weight of 268.36 g/mol It is characterized by a piperidine ring substituted with a benzyl group and a pyridin-3-yl group
Preparation Methods
The synthesis of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl bromide and pyridine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Scientific Research Applications
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound lacks the pyridinyl group and has different chemical reactivity and biological activity.
4-(3-Aminomethyl-phenyl)-piperidin-1-yl: This compound has an aminomethyl group instead of a pyridinyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-pyridin-3-ylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXAULZICUOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CC=C2)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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